1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Carboxymethyl derivatives, such as carboxymethyl cellulose (CMC), are known to bind to the surface of cells via their glucopyranose subunits . The specific targets would depend on the exact structure of the compound and the type of cells it interacts with.
Mode of Action
The interaction of carboxymethyl derivatives with their targets often involves binding to specific receptors on the cell surface . This can lead to various changes in the cell, depending on the nature of the compound and the type of cell it interacts with.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, carboxymethyl cellulose is known to affect the ocular surface when used as an ophthalmic lubricant .
Pharmacokinetics
Carboxymethyl derivatives are generally water-soluble, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties . .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, carboxymethyl cellulose has been shown to provide symptomatic relief of burning, irritation, and discomfort of the eyes due to dryness or exposure to wind or sun .
Action Environment
The action, efficacy, and stability of carboxymethyl derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Properties
IUPAC Name |
1-(carboxymethyl)-6-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-6-2-1-5(8(13)14)3-9(6)4-7(11)12/h1-3H,4H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZTVORBQCDSNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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